1-(2-Phenylethyl)azetidine-2-carboxylic acid is a compound that belongs to the class of azetidine derivatives, characterized by a four-membered ring structure containing nitrogen. Its molecular formula is CHNO and it has a molecular weight of approximately 205.25 g/mol. This compound features a phenethyl group attached to the azetidine ring, which contributes to its unique properties and potential applications in various fields, including medicinal chemistry and biochemistry.
This compound can be synthesized through various chemical reactions involving azetidine-2-carboxylic acid as a precursor. Azetidine-2-carboxylic acid is naturally occurring in certain plants, notably those in the Asparagaceae family, such as Convallaria majalis (lily of the valley) and Polygonatum (solomon's seal) . The synthesis of 1-(2-Phenylethyl)azetidine-2-carboxylic acid can also be achieved through laboratory methods that utilize specific reagents and conditions.
1-(2-Phenylethyl)azetidine-2-carboxylic acid is classified as a non-proteinogenic amino acid. It is structurally related to proline, differing mainly in the size of the cyclic structure. This classification is significant as it influences its incorporation into peptides and proteins, potentially affecting their biological functions.
The synthesis of 1-(2-Phenylethyl)azetidine-2-carboxylic acid typically involves several steps:
A notable synthesis route involves the use of malonic ester intermediates, where dimethyl (S)-(1'-methyl)benzylaminomalonate is treated with dibromoethane and cesium carbonate in DMF to achieve high yields of the azetidine derivative . This method emphasizes the importance of selecting appropriate solvents and conditions for optimal yield.
The molecular structure of 1-(2-Phenylethyl)azetidine-2-carboxylic acid consists of:
Key structural data include:
1-(2-Phenylethyl)azetidine-2-carboxylic acid can undergo various chemical reactions:
The reactivity of this compound is influenced by the presence of both the carboxylic acid and the nitrogen atom in the azetidine ring, allowing for diverse synthetic applications in organic chemistry .
The mechanism of action for 1-(2-Phenylethyl)azetidine-2-carboxylic acid primarily revolves around its ability to mimic proline in protein synthesis. When misincorporated into proteins, it can lead to structural changes that affect protein function, potentially resulting in toxic effects or altered biological activity .
Research indicates that this compound can interfere with normal protein folding processes due to its structural similarity to proline, thereby impacting cellular functions and signaling pathways .
Key physical properties include:
Relevant chemical properties include:
These properties are crucial for understanding how this compound behaves in various environments and its suitability for different applications .
1-(2-Phenylethyl)azetidine-2-carboxylic acid has several scientific uses:
The stereocontrolled construction of the azetidine ring presents significant synthetic challenges due to ring strain energy and epimerization risks. Several methodologies have demonstrated efficacy for synthesizing enantiomerically enriched 1-(2-phenylethyl)azetidine-2-carboxylic acid precursors. The intramolecular nucleophilic displacement of γ-haloamines remains a fundamental approach, where optimized conditions prevent racemization of the C2 stereocenter. For example, treatment of appropriately protected N-(2-phenylethyl)-γ-chloroamines with mild bases like Li₂CO₃ in DMF at controlled temperatures (0-25°C) affords the azetidine ring with excellent stereoretention (>95% ee) [1] [5]. This method benefits from commercially available chiral pool starting materials like D- or L-aspartic acid derivatives, enabling access to either enantiomeric series of the target molecule.
Staudinger ketene-imine cycloaddition provides an alternative stereoselective route to 3-substituted azetidin-2-ones, which serve as key intermediates. Modern adaptations employ chiral auxiliaries attached to the imine nitrogen to control the newly formed stereocenters at C3 and C4. The reaction proceeds through a zwitterionic intermediate whose conrotatory ring closure is governed by torquoelectronic effects. Computational studies (DFT) reveal that steric interactions predominantly determine the stereochemical outcome rather than electronic factors [8]. Recent advances demonstrate that (E)-imines typically yield cis-β-lactams, while (Z)-imines favor trans-isomers, though substituent effects can override this trend. Hydrolytic ring opening of these β-lactams then provides access to 2-carboxylic acid derivatives without racemization.
Table 1: Stereoselective Approaches to Azetidine-2-Carboxylic Acid Derivatives
Method | Key Starting Materials | Conditions | Stereochemical Outcome | Yield Range |
---|---|---|---|---|
γ-Haloamine Cyclization | N-(2-Phenylethyl)-4-chloro-2-aminobutanoates | Li₂CO₃, DMF, 0-25°C | Retention of chirality (>95% ee) | 65-85% |
Staudinger Synthesis | Phenethylimine + Phenoxyacetyl chloride | Et₃N, CH₂Cl₂, -78°C → rt | cis:trans = 95:5 (from E-imine) | 70-90% |
Enzymatic Desymmetrization | 4-Substituted Azetidine-2,2-diesters | Pig Liver Esterase, pH 7.5 buffer | >99% ee (monoacid) | 40-60% |
Reductive Amination | Azetidine-2-carbaldehydes + 2-Phenylethylamine | NaBH₃CN, MeOH, 0°C | Mixture of diastereomers | 50-75% |
The enzymatic desymmetrization of prochiral or meso azetidine derivatives offers another stereoselective pathway. For instance, pig liver esterase (PLE)-catalyzed hydrolysis of 1-(2-phenylethyl)azetidine-2,2-dicarboxylates proceeds with excellent enantioselectivity (>99% ee), yielding the monoacid product through selective hydrolysis of one ester group [5]. This approach capitalizes on the prochiral nature of symmetrical substrates and avoids the need for chiral catalysts or auxiliaries. The resulting monoacid can be subsequently decarboxylated or further functionalized to access the target 2-carboxylic acid scaffold.
Catalytic asymmetric synthesis has emerged as a powerful alternative to stoichiometric chiral auxiliaries for constructing enantioenriched azetidine scaffolds. Organocatalytic Mannich reactions between glycine Schiff bases and N-(2-phenylethyl)imines have proven particularly effective. Cinchona alkaloid-derived phase-transfer catalysts (e.g., N-(9-anthracenylmethyl)cinchoninium bromide) enable the synthesis of syn-3-substituted azetidine precursors with exceptional stereocontrol (up to 98% ee, syn:anti >20:1) [6]. The reaction proceeds under mild conditions (KOH, toluene/H₂O, 0°C) and tolerates various aromatic substituents on both the imine and the phenethyl moiety. This method provides direct access to 3-substituted azetidine-2-carboxylic acid derivatives with three contiguous stereocenters controlled in a single transformation.
Metal-catalyzed asymmetric hydrogenation of dehydroamino acid derivatives offers another catalytic approach to enantiopure azetidines. Dehydroazetidine-2-carboxylic esters bearing the N-(2-phenylethyl) group undergo efficient hydrogenation using Rh(I)-(R,R)-Et-DuPhos complexes as catalysts. This transformation proceeds with near-perfect enantioselectivity (>99% ee) and complete diastereocontrol under 50 atm H₂ pressure in methanol at room temperature [6]. The reaction demonstrates broad functional group tolerance, including substrates with electron-rich and electron-deficient aromatic rings on the phenethyl moiety. The resulting saturated azetidine products serve as direct precursors to 1-(2-phenylethyl)azetidine-2-carboxylic acid after simple ester hydrolysis.
Enantioselective desymmetrization of cyclic anhydrides provides an innovative route to functionalized azetidines. 3,3-Disubstituted azetidine-2-carboxylic acid derivatives with quaternary stereocenters have been synthesized through organocatalyzed ring opening of meso-azetidine dicarboxylic anhydrides. Chiral thiourea catalysts (e.g., Takemoto's catalyst) promote alcoholysis with methanol or ethanol with excellent enantioselectivity (90-97% ee) [8]. This method enables the synthesis of sterically congested azetidine derivatives that are challenging to access through other approaches. The resulting hemiesters can be further elaborated to 1-(2-phenylethyl) derivatives through amide coupling followed by reduction or through direct N-alkylation strategies.
Borane-mediated protection of the azetidine nitrogen enables direct α-functionalization of the ring system without competing side reactions at nitrogen. The method involves formation of stable N-borane complexes that activate the α-protons for deprotonation while preventing N-alkylation. This approach has been successfully applied to 1-(2-phenylethyl)azetidine-2-carbonitrile derivatives, where the nitrile group serves as a carboxylic acid surrogate. Treatment of the N-borane complex with strong bases like lithium diisopropylamide (LDA) at low temperatures (-78°C) generates the α-anion, which undergoes efficient alkylation with various electrophiles including benzyl bromide, alkyl iodides, and allylic halides [4].
The reaction proceeds with exceptional diastereocontrol when using enantiopure substrates, with dr values typically exceeding 20:1. The stereochemical outcome depends on the configuration of the existing stereocenter and the conformation of the borane complex. DFT studies suggest that the borane coordination locks the azetidine ring in a specific conformation where the bulky N-substituent (1-(2-phenylethyl) group) occupies a pseudoequatorial position. Deprotonation occurs anti to the borane moiety, and electrophilic attack follows from the less hindered face, leading to predictable stereochemical outcomes based on the starting material configuration [4]. This method enables the installation of diverse substituents at C3 position while maintaining the integrity of the C2 stereocenter.
Table 2: Borane-Mediated α-Alkylation of Azetidine-2-Carbonitriles
N-Borane Complex | Base/Electrophile | Conditions | Product Configuration | Yield (%) | dr |
---|---|---|---|---|---|
(1S,2S,1'S)-4b | LDA/BnBr | THF, -78°C → rt | (2S,1'S)-5ba | 72 | >35:1 |
(1R,2R,1'S)-4b | LDA/BnBr | THF, -78°C → rt | (2R,1'S)-5ba | 83 | >35:1 |
(1S,2S,1'S)-4b | LDA/CH₃I | THF, -78°C → rt | (2S,1'S)-5bb | 68 | >30:1 |
(1S,2S,1'S)-4b | LDA/AllylBr | THF, -78°C → rt | (2S,1'S)-5bc | 65 | >30:1 |
After functionalization, the borane protecting group is readily removed by treatment with amines such as DABCO in dichloromethane at room temperature. The nitrile group is then hydrolyzed to the carboxylic acid under mild conditions using alkaline hydrogen peroxide or through enzymatic methods to avoid epimerization. This sequence provides an efficient route to various 3-substituted 1-(2-phenylethyl)azetidine-2-carboxylic acids that would be challenging to synthesize through other methods. The approach is particularly valuable for introducing sterically demanding substituents or functional groups incompatible with other functionalization strategies.
Solid-phase synthesis enables the efficient incorporation of 1-(2-phenylethyl)azetidine-2-carboxylic acid into peptide chains, facilitating the exploration of its peptidomimetic potential. The standard approach employs Fmoc-protected azetidine-2-carboxylic acid derivatives anchored to Wang or Rink amide resins through their carboxylic acid functionality. Coupling is typically achieved using HATU or PyBOP activation with DIPEA in DMF, which provides rapid amide bond formation without significant epimerization [3]. The N-(2-phenylethyl) group remains stable under standard Fmoc deprotection conditions (20% piperidine in DMF), allowing its incorporation at any position within the peptide sequence. This methodology has been successfully employed to synthesize azetidine-containing analogs of neuropeptides and antimicrobial peptides to study conformational effects on bioactivity.
For C-terminal azetidine carboxylic acids, preloaded Wang resins functionalized with the first amino acid are employed. The azetidine monomer is introduced as the C-terminal residue using standard coupling protocols. Special attention is required during final cleavage to prevent degradation of the strained ring system. Mild cleavage cocktails such as TFA:phenol:triisopropylsilane:H₂O (88:5:2:5) are recommended over harsh HF-based methods to preserve the integrity of the azetidine ring [3]. These optimized conditions minimize ring-opening side reactions and preserve stereochemical integrity during resin cleavage and side chain deprotection.
Biosynthetic inspiration has guided the development of enzymatic approaches to azetidine-containing peptides. Recent discoveries of azetidine-forming enzymes (AZE synthases) in bacterial natural product pathways reveal that these enzymes catalyze the 4-exo-tet cyclization of S-adenosylmethionine (SAM) derivatives [7]. This enzymatic transformation has been adapted for in vitro synthesis of azetidine-containing peptide analogs by incorporating SAM derivatives into peptide sequences on solid support, followed by enzymatic cyclization. The reaction proceeds through a specific substrate conformation facilitated by cation-π interactions within the enzyme active site. While still primarily a research tool, this approach offers potential for synthesizing structurally complex azetidine peptides that are challenging to access through conventional methods.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9